2,3-Anhydro-D-allose
Description
Contextualization within Anhydro Sugar Chemistry and Carbohydrate Epoxides
Anhydro sugars are a class of carbohydrate derivatives from which a molecule of water has been eliminated between two hydroxyl groups, forming an intramolecular ether linkage. This structural modification results in the formation of an additional ring, rendering the sugar molecule more rigid and conformationally constrained. Among the various types of anhydro sugars, those containing an epoxide (or oxirane) ring are of significant interest in synthetic and biological chemistry.
2,3-Anhydro-D-allose is a specific type of anhydro sugar, categorized as a carbohydrate epoxide. In this compound, the epoxide ring is formed between the C-2 and C-3 positions of the D-allose sugar backbone. The presence of this strained three-membered ring makes this compound a highly reactive and versatile chemical entity. Epoxides are considerably more reactive than other ethers due to significant ring strain, which is approximately 25 kcal/mol. masterorganicchemistry.com This inherent reactivity allows for the regioselective and stereoselective opening of the epoxide ring by a wide range of nucleophiles, leading to the formation of various modified sugars. masterorganicchemistry.com
The chemistry of carbohydrate epoxides like this compound is governed by the Fürst-Plattner rule, which dictates that the nucleophilic attack will preferentially occur in a trans-diaxial manner. This principle allows for predictable stereochemical outcomes in ring-opening reactions, making these compounds valuable building blocks in the synthesis of complex carbohydrates. Common methods for the preparation of sugar epoxides include the treatment of vicinal diol derivatives, such as tosylates or mesylates, with a base, or the epoxidation of a double bond in a glycal using a peroxyacid. masterorganicchemistry.com
Historical Trajectories of Academic Research on Anhydro Sugars
The study of anhydro sugars dates back to the early 20th century. One of the pioneering works in this field was the synthesis of 1,2-anhydro-α-D-glucopyranose triacetate by Brigl in 1922. rsc.org This compound, often referred to as "Brigl's anhydride," became a cornerstone in the developing field of carbohydrate chemistry. rsc.org However, the initial applications of anhydro sugars were somewhat limited due to the technical challenges associated with their synthesis and the handling of these reactive molecules. rsc.org
The interest in anhydro sugars, particularly carbohydrate epoxides, saw a significant resurgence in the latter half of the 20th century and continues to grow. This renewed interest was fueled by the development of more sophisticated synthetic and analytical techniques, which allowed for a deeper understanding of their reactivity and stereochemistry. A pivotal moment in the chemistry of anhydro sugars was the discovery that glycals (cyclic enol ethers of sugars) could be easily converted to 1,2-anhydro sugars through epoxidation with mild oxidizing agents like dimethyldioxirane (B1199080) (DMDO). rsc.org This breakthrough, largely advanced by the work of Danishefsky's group in the 1990s, made protected 1,2-anhydro sugars readily accessible and paved the way for their extensive use in the synthesis of complex oligosaccharides and N-glycosides. rsc.org
While much of the early focus was on 1,2- and 1,6-anhydro sugars, the chemistry of other anhydro sugars, including 2,3-epoxides like this compound, has also been systematically explored. Research has demonstrated their utility as versatile intermediates for the synthesis of a wide array of modified monosaccharides that are otherwise difficult to obtain.
Significance of this compound as a Key Synthetic Intermediate and Research Probe in Complex Carbohydrate Synthesis and Glycobiology
This compound and its derivatives have emerged as crucial synthetic intermediates in the field of glycoscience. Their significance stems from the predictable and stereocontrolled manner in which the epoxide ring can be opened to introduce various functional groups at the C-2 and C-3 positions. This has enabled the synthesis of a diverse range of rare and modified sugars, which are essential tools for studying biological processes.
One of the most valuable applications of 2,3-anhydro sugars is in the synthesis of aminosugars. The ring-opening of a 2,3-anhydro sugar with an azide (B81097) nucleophile, followed by reduction, provides a direct route to 3-amino-3-deoxy sugars. For instance, methyl 4,6-O-benzylidene-β-D-2,3-anhydromannopyranoside, an epimer of the corresponding alloside, reacts with sodium azide to yield the corresponding 3-azido-3-deoxy-altroside derivative, which can then be converted to the aminosugar. rsc.org This strategy is a cornerstone in the synthesis of aminosugar-containing natural products and glycoconjugates.
Furthermore, 2,3-anhydro sugars serve as precursors for deoxysugars. fmach.it The regioselective opening of the epoxide ring with a suitable reducing agent can lead to the formation of either 2-deoxy or 3-deoxy sugars, depending on the reaction conditions and the substrate.
In the realm of complex carbohydrate synthesis, 2,3-anhydro sugars have been employed as unique glycosylating agents. For example, 2,3-anhydrofuranose thioglycosides have been shown to glycosylate alcohols with a high degree of stereocontrol, leading predominantly to the formation of a glycosidic bond that is cis to the epoxide moiety. nih.gov Subsequent nucleophilic opening of the epoxide ring then allows for the introduction of another functional group, providing a powerful two-step method for the synthesis of complex oligosaccharides. nih.govnih.gov This methodology has been instrumental in the synthesis of key structural motifs found in mycobacterial cell wall polysaccharides. nih.gov
The utility of this compound and its analogues extends to their use as research probes in glycobiology. The introduction of specific modifications, such as fluorine atoms or isotopic labels, via epoxide ring-opening reactions allows for the preparation of tailored carbohydrate derivatives. These probes can be used to study the active sites of glycosyltransferases and glycosidases, elucidate the conformational preferences of carbohydrates, and investigate carbohydrate-protein interactions. For example, the synthesis of monofluoromethylene-linked C-disaccharides has been achieved using a 2,3-anhydro-gulo-furanose derivative, providing valuable tools for studying carbohydrate-processing enzymes. nih.gov
The table below summarizes some key reactions and applications of 2,3-anhydro sugar derivatives, highlighting their versatility as synthetic intermediates.
| Starting Material | Reagent(s) | Product Type | Significance |
| Methyl 4,6-O-benzylidene-β-D-2,3-anhydromannopyranoside | Sodium azide | 3-Azido-3-deoxy-altroside | Precursor to aminosugars |
| 2,3-Anhydrofuranose thioglycoside | Alcohol, Promoter | cis-Glycoside with epoxide | Stereoselective oligosaccharide synthesis |
| Benzyl 3,4,6-tri-O-acetyl-2-O-p-tolylsulphonyl-β-D-glucopyranoside | Sodium methoxide (B1231860) | Benzyl 2,3-anhydro-β-D-mannopyranoside and Benzyl 3,4-anhydro-β-D-altropyranoside | Synthesis of different anhydro sugars |
| 2,3-Anhydro-D-gulofuranosyl thioglycoside | Lithium benzylate, (-)-sparteine (B7772259) | α-D-Galactofuranoside | Synthesis of bacterial and fungal glycoconjugates |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61176-67-8 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(1R,2S,4R,5R,6R)-4-(hydroxymethyl)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol |
InChI |
InChI=1S/C6H10O5/c7-1-2-3(8)4-5(11-4)6(9)10-2/h2-9H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI Key |
JFSZLSORLAZHKQ-UKFBFLRUSA-N |
SMILES |
C(C1C(C2C(O2)C(O1)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]2[C@@H](O2)[C@H](O1)O)O)O |
Canonical SMILES |
C(C1C(C2C(O2)C(O1)O)O)O |
Synonyms |
2,3-anhydro-D-allose |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Anhydro D Allose and Its Analogues
Chemo-Enzymatic Synthesis Approaches to Anhydro Sugars
The convergence of enzymatic catalysis and chemical synthesis offers powerful tools for the construction of complex carbohydrates, providing high selectivity and milder reaction conditions. While direct enzymatic epoxidation to form 2,3-Anhydro-D-allose is not extensively documented, chemo-enzymatic strategies for the synthesis of its parent sugar, D-allose, and the enzymatic epoxidation of related molecules provide insight into potential pathways.
Enzyme-Catalyzed Formation and Transformation Pathways
The enzymatic synthesis of rare sugars often involves the use of isomerases and epimerases. For instance, D-allose can be produced from the more abundant D-fructose through a one-pot enzymatic process utilizing D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI). acs.org In this system, D-fructose is first converted to D-psicose, which is then epimerized to D-allose. acs.org Another enzymatic approach involves a three-step bioconversion from D-glucose using D-xylose isomerase, D-psicose 3-epimerase, and ribose-5-phosphate (B1218738) isomerase. nih.gov
More directly related to the formation of the allose configuration is the use of engineered glycoside-3-oxidases. A novel chemo-enzymatic approach to D-allose starts with the regioselective oxidation of 1-O-benzyl-β-D-glucopyranoside at the C3 position, catalyzed by an engineered glycoside-3-oxidase. unl.pt This enzymatic step produces a 3-keto-glucoside intermediate with 100% yield. unl.pt
Furthermore, lipases have been investigated for the chemo-enzymatic epoxidation of unsaturated compounds. For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) can catalyze the formation of peroxy acids from unsaturated carboxylic acids and hydrogen peroxide, which then act as epoxidizing agents. rsc.orgepa.gov This principle of lipase-catalyzed epoxidation of allylic double bonds could potentially be applied to precursors of 2,3-anhydro sugars. rsc.org
Integration of Chemical Steps for Enhanced Yield and Stereocontrol
The general strategy of combining enzymatic reactions with chemical modifications is a cornerstone of modern carbohydrate synthesis. For instance, lipase-catalyzed selective protection of primary alcohols in derivatives of tri-O-acetyl-D-glucal allows for subsequent chemical transformations at specific positions, leading to the synthesis of D-allosamine derivatives. nih.gov
Stereoselective and Regioselective Construction of the 2,3-Anhydro Moiety
The precise construction of the epoxide ring at the C2 and C3 positions with the allo configuration is a significant challenge in carbohydrate chemistry. This requires careful control of both regioselectivity (formation of the 2,3-epoxide over other possibilities) and stereoselectivity (favoring the allo isomer over the manno isomer).
Utilizing 2,3-Anhydrofuranose Thioglycosides and Glycosyl Sulfoxides as Donors
While specific examples utilizing this compound thioglycosides or glycosyl sulfoxides as donors are not prevalent in the literature, the general utility of 2,3-anhydrofuranose thioglycosides and glycosyl sulfoxides as glycosylating agents is well-established for achieving high stereocontrol in the synthesis of oligosaccharides. nih.gov These donors, where the C2 and C3 hydroxyl groups are protected as an epoxide, react with alcohols to form glycosidic bonds that are predominantly or exclusively cis to the epoxide ring. nih.gov
For example, 2,3-anhydro-D-gulofuranosyl thioglycosides and glycosyl sulfoxides have been used in the synthesis of α-D-galactofuranosidic bonds. nih.gov The process involves a stereoselective glycosylation to form a 2,3-anhydro-α-D-gulofuranoside, followed by a regioselective opening of the epoxide ring. nih.gov Glycosyl sulfoxides, in this case, have been shown to provide slightly higher yields and selectivity. nih.gov This methodology highlights the potential of using an analogous this compound donor for the synthesis of specific glycosides, which upon ring opening, would lead to D-altrose or D-glucose derivatives depending on the regioselectivity of the nucleophilic attack.
The synthesis of 2-OH thioglycosides, which can be precursors to such donors, has been improved by the reaction of crude crystalline 1,2-anhydro sugars with NaBH₄ and aryl disulfides. nih.gov
Control of Anhydro Ring Formation in Precursor Molecules
A common chemical route to 2,3-anhydro sugars involves the treatment of a precursor with a suitably positioned leaving group and a vicinal hydroxyl group with a base. The stereochemical outcome of the epoxidation is highly dependent on the conformation of the sugar ring and the nature of the protecting groups.
The synthesis of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside can be achieved from methyl 4,6-O-benzylidene-β-D-glucopyranoside. rsc.org This process involves monosulfonation, which yields a mixture of 2- and 3-sulfonates, followed by treatment with an alkali to induce ring closure to the epoxide. rsc.org The formation of the allo-epoxide from the 2-sulfonate requires an Sɴ2 reaction with the C3-hydroxyl group, while the 3-sulfonate reacts with the C2-hydroxyl. The stereochemistry of the starting material and the reaction conditions dictate the favored epoxide isomer.
The epoxidation of glycals (1,2-unsaturated sugars) with reagents like dimethyldioxirane (B1199080) (DMDO) is a powerful method for forming 1,2-anhydro sugars, which are precursors to other anhydro sugars. nih.gov The stereoselectivity of this epoxidation is influenced by stereoelectronic factors, where the substituents on the pyran ring direct the approach of the oxidizing agent. nih.govnih.gov For fully substituted dihydropyrans, the epoxidation is generally directed to the face opposite the majority of the substituents. nih.govnih.gov
Novel Chemical Routes to this compound and Related Structures
The development of new chemical pathways to this compound and its derivatives is crucial for expanding their accessibility and utility. One established route involves the base-induced cyclization of appropriately functionalized glucose derivatives. As mentioned, treatment of methyl 4,6-O-benzylidene-β-D-glucopyranoside monosulfonates with alkali yields the corresponding 2,3-anhydro sugars, including the allo isomer. rsc.org
The reactivity of these anhydro sugars opens up further synthetic possibilities. For example, the opening of the epoxide ring in methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside with sodium azide (B81097) results in the formation of azido-altroside derivatives, which are precursors to amino sugars. rsc.org This reaction proceeds with predominantly diaxial opening of the epoxide ring.
Another approach to related structures involves the synthesis of D-allosamine derivatives, which can be achieved from tri-O-acetyl-D-glucal through a chemo-enzymatic pathway. nih.gov This synthesis involves a lipase-catalyzed selective protection of primary alcohols, a unl.ptunl.pt sigmatropic rearrangement of an allylic trichloroacetimidate, and a stereoselective ruthenium-catalyzed dihydroxylation. nih.gov While not directly yielding this compound, these methods for producing allose derivatives showcase the diverse chemical strategies available for accessing this rare sugar's isomers and functionalized analogues.
The table below summarizes the key findings on the synthesis of a protected derivative of this compound.
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | 1. Mesyl chloride or Tosyl chloride, pyridine; 2. Alkali | Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside | Not specified | rsc.org |
| Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside | Sodium azide | Methyl 3-azido-4,6-O-benzylidene-3-deoxy-β-D-altropyranoside | Not specified | rsc.org |
Intramolecular Dehydration Reactions in Controlled Media
The formation of the 2,3-epoxide ring in pyranoside structures is frequently accomplished through an intramolecular SN2 reaction, a type of intramolecular dehydration. This process typically involves the generation of an alkoxide that acts as an internal nucleophile, displacing a suitably positioned leaving group on an adjacent carbon atom. The reaction is carried out in a controlled medium, often an alkaline solution, to facilitate the deprotonation of a hydroxyl group and promote the subsequent cyclization.
A key strategy for synthesizing 2,3-anhydro-D-allopyranosides involves the treatment of specifically derivatized D-glucopyranosides with a base. For instance, the synthesis of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside can be achieved from a monosulfonated derivative of methyl 4,6-O-benzylidene-β-D-glucopyranoside. rsc.org When a sulfonate ester, such as a tosylate or mesylate, is introduced at the C-2 position of the glucose precursor, treatment with an alkali like sodium methoxide (B1231860) in methanol (B129727) initiates the reaction. The base abstracts the proton from the hydroxyl group at C-3, forming an alkoxide. This alkoxide then attacks the electrophilic C-2 carbon, displacing the sulfonate leaving group and forming the 2,3-epoxide with inversion of configuration at C-2, leading to the manno-epoxide. Conversely, if the leaving group is at C-3, the C-2 hydroxyl group attacks, leading to the allo-epoxide. rsc.org
The choice of controlled media and reaction conditions is critical for maximizing the yield of the desired anhydro sugar and minimizing side reactions. The reaction is typically conducted in anhydrous alcoholic solvents to ensure the solubility of the reactants and the efficacy of the alkaline medium.
Strategic Manipulation of Precursor Stereochemistry (e.g., from D-glucose, D-xylose)
The stereochemical configuration of the starting material is paramount in directing the synthesis towards the desired this compound. Since D-allose is a C-3 epimer of D-glucose, a common and inexpensive starting material, synthetic routes often involve a key step that inverts the stereochemistry at this position.
One established pathway begins with methyl 4,6-O-benzylidene-β-D-glucopyranoside. rsc.org To obtain the allo-epoxide, a leaving group must be placed at C-3. However, direct selective sulfonylation of the secondary hydroxyl groups at C-2 and C-3 can be challenging. Studies have shown that monosulfonation of methyl 4,6-O-benzylidene-β-D-glucopyranoside can yield a mixture of 2- and 3-O-sulfonates. rsc.org Separation of these isomers is necessary to isolate the 3-O-sulfonated precursor. Treatment of the purified methyl 4,6-O-benzylidene-3-O-p-toluenesulfonyl-β-D-glucopyranoside with a base like sodium methoxide then leads to the formation of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside. rsc.org This transformation proceeds via the attack of the C-2 hydroxyl group's alkoxide on the C-3 carbon, displacing the tosylate group and forming the epoxide with the desired allo configuration.
Another approach involves the epoxidation of unsaturated precursors derived from D-glucose, such as glycals. The epoxidation of (2,3-dideoxy-D-erythro-hex-2-enopyranosyl)benzene derivatives has been shown to yield predominantly the allo-adducts. nih.gov This method introduces the epoxide from an external reagent, and the stereoselectivity is governed by the directing effects of the substituents on the pyranoid ring.
While D-xylose is a pentose, it can serve as a precursor for more complex sugars through chain-extension reactions. However, direct and efficient routes from D-xylose to this compound are less commonly documented in comparison to the well-established transformations starting from D-glucose derivatives. The synthesis of other anhydro sugars, such as methyl 3,5-anhydro-α-D-xylofuranosides, has been achieved from D-xylose, demonstrating the utility of this precursor in forming anhydro rings.
The following table summarizes the key precursors and their transformation into anhydro-sugars as discussed in the literature.
| Precursor | Reagents and Conditions | Product | Reference |
| Methyl 4,6-O-benzylidene-3-O-tosyl-β-D-glucopyranoside | Sodium methoxide in methanol (alkaline medium) | Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside | rsc.org |
| Methyl 4,6-O-benzylidene-2-O-tosyl-β-D-glucopyranoside | Sodium methoxide in methanol (alkaline medium) | Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside | rsc.org |
| (2,3-dideoxy-D-erythro-hex-2-enopyranosyl)benzene | m-CPBA in CHCl₃ | (2,3-anhydro-α/β-D-allopyranosyl)benzene (major product) | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2,3 Anhydro D Allose Epoxides
Nucleophilic Ring-Opening Reactions of the 2,3-Anhydro Moiety
The reaction of 2,3-anhydro-D-allose derivatives with nucleophiles is a cornerstone of their chemical behavior. The site of nucleophilic attack and the stereochemistry of the resulting product are governed by a set of well-established principles, primarily the Fürst-Plattner rule, which dictates the trans-diaxial opening of epoxide rings in cyclohexane-like systems.
In pyranoside systems, such as derivatives of this compound, the pyranose ring adopts a chair-like conformation. According to the Fürst-Plattner rule, the nucleophilic attack on the epoxide ring preferentially occurs at the carbon atom that allows the molecule to proceed through a transition state resembling a chair conformation, leading to a product with a trans-diaxial arrangement of the newly introduced nucleophile and the hydroxyl group.
For methyl 4,6-O-benzylidene-α-D-allopyranoside, which possesses a 2,3-anhydro ring, the molecule is constrained in a conformation where the nucleophile will attack at C-3 to yield the altropyranoside product, as this allows for a trans-diaxial opening. Conversely, in the corresponding β-anomer, the diaxial opening leads to the formation of the glucopyranoside product. Studies on methyl 4,6-O-benzylidene-β-D-mannopyranoside, which also has a 2,3-anhydro ring, have shown that reaction with sodium azide (B81097) results predominantly in the diaxial product, the corresponding azido-altroside derivative. rsc.org This highlights the powerful directing effect of the inherent conformational preferences of the pyranoside ring system on the regiochemical and stereochemical outcome of the reaction.
The opening of the epoxide in a related 1,6-anhydro-3,4-epoxy tosylate with benzylamine (B48309) has been shown to be consistent with the Fürst-Plattner rule, leading to the diaxial product. nih.gov However, reactions with azide as the nucleophile on a similar system can result in a mixture of regioisomers, suggesting that while the Fürst-Plattner rule is a strong predictor, other factors can also influence the outcome. nih.gov
Table 1: Regiochemical and Stereochemical Outcome of Nucleophilic Ring-Opening of a 2,3-Anhydro-allopyranoside Derivative
| Starting Material | Nucleophile | Predominant Product | Stereochemical Outcome |
| Methyl 4,6-O-benzylidene-2,3-anhydro-α-D-allopyranoside | Azide (N₃⁻) | Methyl 3-azido-4,6-O-benzylidene-α-D-altropyranoside | trans-diaxial opening |
| Methyl 4,6-O-benzylidene-2,3-anhydro-β-D-allopyranoside | Azide (N₃⁻) | Methyl 3-azido-4,6-O-benzylidene-β-D-glucopyranoside | trans-diaxial opening |
The nature of the nucleophile and the specific reaction conditions employed play a crucial role in determining the product distribution of the epoxide ring-opening reaction. Strong, "hard" nucleophiles, such as azide and small alkoxides, generally follow the principles of kinetic control, favoring the trans-diaxial opening pathway. In contrast, "soft" nucleophiles may exhibit different regioselectivities.
The reaction conditions, including solvent, temperature, and the presence of additives, can also significantly impact the outcome. For instance, in reactions of related 2,3-anhydrofuranose thioglycosides, subsequent nucleophilic opening of the epoxide moiety proceeds under basic conditions to give products in high yield with good to excellent regioselectivity. nih.gov The choice of solvent can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate and selectivity. Temperature can also be a critical factor; for example, the reaction of methyl 2,3-anhydro-α-D-allopyranoside with sodium hydroxide (B78521) is slow at room temperature but proceeds to completion upon heating.
The regioselectivity of epoxide ring-opening reactions can be further controlled and enhanced through the use of catalysts, including chiral auxiliaries. One notable example is the use of (-)-sparteine (B7772259), a chiral diamine, which has been shown to dramatically enhance the regioselectivity of epoxide ring-opening reactions in certain 2,3-anhydrosugar derivatives. nih.gov
In the epoxide opening of glycosides with a 2,3-anhydro-β-D-lyxo stereochemistry, the addition of (-)-sparteine to the reaction mixture significantly favors the formation of the arabino product. nih.gov This represents a key example of using a chiral auxiliary to influence the regioselectivity of an epoxide ring-opening with a non-carbon nucleophile. nih.gov The mechanism is believed to involve the formation of a complex between the chiral auxiliary, the nucleophile, and the sugar substrate, which sterically directs the nucleophilic attack to a specific carbon of the epoxide. This approach is particularly valuable for achieving high selectivity in cases where the inherent substrate control is weak or leads to an undesired product. Similar strategies have been employed in the synthesis of α-D-galactofuranosidic bonds, where the regioselective opening of a 2,3-anhydro-α-D-gulofuranoside epoxide ring is achieved using lithium benzylate in the presence of (-)-sparteine. acs.org
Acid-Catalyzed Transformations and Hydrolytic Pathways
Under acidic conditions, the epoxide ring of this compound derivatives can be readily opened. The mechanism involves the protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons and facilitates nucleophilic attack. masterorganicchemistry.comkhanacademy.org In the presence of a weak nucleophile, such as water or an alcohol, the attack generally occurs at the more substituted carbon atom, following an SN1-like mechanism where a partial positive charge develops on the more stable carbocation-like transition state. masterorganicchemistry.comlibretexts.orglibretexts.org
The graded acidic hydrolysis of a protected precursor, such as methyl 4,6-O-benzylidene-2,3-anhydro-α-D-allopyranoside, can be used to selectively remove the protecting group to yield methyl 2,3-anhydro-α-D-allopyranoside. The stereochemical outcome of the acid-catalyzed ring-opening of the epoxide itself is an anti-addition of the nucleophile and the resulting hydroxyl group. libretexts.org For example, the acid-catalyzed hydrolysis of a cis-disubstituted epoxide will yield a trans-diol. libretexts.org The reaction proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile. libretexts.org
Rearrangement and Isomerization Processes Involving the Anhydro Ring
In addition to direct ring-opening reactions, the this compound framework can undergo intramolecular rearrangements to form alternative anhydro sugar architectures. These transformations are often driven by the thermodynamic stability of the resulting product and can be induced by specific reaction conditions.
A significant rearrangement process observed for derivatives of this compound is the intramolecular transformation to a 3,6-anhydro-D-glucopyranoside. This reaction is typically carried out under basic conditions. For instance, treatment of methyl 2,3-anhydro-α-D-allopyranoside with alkali leads to the formation of methyl 3,6-anhydro-α-D-glucopyranoside as the major isolable product.
The proposed mechanism for this transformation involves the intramolecular attack of the hydroxyl group at C-6 on the C-3 carbon of the epoxide ring. This is a kinetically controlled process that leads to the formation of a new five-membered anhydro ring. The resulting methyl 3,6-anhydro-α-D-glucopyranoside is a thermodynamically stable product.
Table 2: Spectroscopic Data for the Product of Intramolecular Rearrangement
| Compound | 1H NMR (400 MHz, CD₃OD) δ (ppm) | 13C NMR (100 MHz, CD₃OD) δ (ppm) |
| Methyl 3,6-anhydro-α-D-glucopyranoside | 4.93 (d, J = 3.0 Hz, 1H), 4.23 (t, J = 2.4 Hz, 1H), 4.17–4.12 (m, 2H), 4.12–4.08 (m, 1H), 3.93 (dd, J = 12.0, 3.2 Hz, 1H), 3.78 (s, 1H), 3.56 (s, 3H) | 99.78, 76.9, 73.3, 72.7, 71.7, 69.9, 57.5 |
Data sourced from a study on the production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside. rsc.org
Derivatization and Selective Functionalization Strategies
The strategic derivatization of this compound is fundamental to controlling its reactivity and enabling its use as a versatile synthetic intermediate. The primary sites for such modifications are the hydroxyl groups at the C-4 and C-6 positions. By selectively protecting these hydroxyls, chemists can direct subsequent reactions to specific sites on the sugar backbone and modulate the reactivity of the epoxide ring.
Site-Specific Protection and Deprotection of Hydroxyl Groups
The selective protection of the hydroxyl groups at C-4 and C-6 of this compound is a critical step in its synthetic manipulation. A common starting point for these strategies is the readily available methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside, where both the C-4 and C-6 hydroxyls are protected simultaneously by a benzylidene acetal. rsc.orgsigmaaldrich.com This protected intermediate provides a stable platform for further modifications or can be subjected to controlled deprotection to reveal the hydroxyl groups for selective functionalization.
Graded acidic hydrolysis of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside can be employed to remove the benzylidene group, yielding methyl 2,3-anhydro-α-D-allopyranoside with free hydroxyls at both the C-4 and C-6 positions. scispace.com This diol is a key intermediate for subsequent site-specific protection.
The primary hydroxyl at C-6 is generally more reactive than the secondary hydroxyl at C-4 due to reduced steric hindrance. researchgate.net This inherent reactivity difference allows for the selective introduction of bulky protecting groups at the C-6 position. For instance, trityl chloride (TrCl) can be used to selectively protect the C-6 hydroxyl group. Subsequent protection of the C-4 hydroxyl can then be achieved using a different protecting group, such as a benzoate (B1203000) ester. The selective removal of the trityl group, typically under mild acidic conditions, can then expose the C-6 hydroxyl for further specific reactions.
The following table summarizes key protection and deprotection strategies for the hydroxyl groups of methyl 2,3-anhydro-α-D-allopyranoside, which are crucial for its role as a versatile synthetic building block.
| Precursor | Protecting Group | Reagents and Conditions | Protected Hydroxyl(s) | Product | Deprotection Conditions | Ref. |
| Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | Stirring at room temperature | 4 & 6 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | - | orgsyn.org |
| Methyl 4,6-O-benzylidene-β-D-glucopyranoside | Methanesulphonyl or Toluene-p-sulphonyl chloride, Alkali | - | 2 & 3 (as epoxide) | Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside | Graded acidic hydrolysis | rsc.org |
| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Graded acidic hydrolysis | - | - | Methyl 2,3-anhydro-α-D-allopyranoside | - | scispace.com |
| Methyl β-D-galactopyranoside | Trityl chloride, then Acetylation | Pyridine | 6 | Methyl 2,3,4-tri-O-acetyl-6-O-trityl-β-D-galactopyranoside | Mild acid (for detritylation) | nih.gov |
Introduction of Diverse Chemical Tags for Reactivity Modulation
The introduction of chemical tags onto the this compound scaffold serves a dual purpose: it allows for the tracking and detection of the molecule in various assays and can significantly modulate the chemical reactivity of the epoxide ring. These tags can be introduced at the C-4 or C-6 hydroxyls, or at the anomeric position, after appropriate selective protection and deprotection steps.
The electronic nature of the substituents introduced can have a profound impact on the reactivity of the epoxide. Electron-withdrawing groups, such as a p-nitrobenzoyl ester, attached at the C-4 or C-6 position are expected to decrease the electron density of the pyranose ring, potentially making the epoxide more susceptible to nucleophilic attack. Conversely, electron-donating groups, like a p-methoxybenzyl ether, would increase electron density, which could alter the regioselectivity of the epoxide opening.
For instance, the reaction of 4,6-disubstituted 2,3-anhydro-α-D-allopyranosides with potassium hydrogenfluoride (KHF₂) leads to the opening of the oxirane ring, yielding a mixture of 2-deoxy-2-fluoro-α-D-altropyranosyl and 3-deoxy-3-fluoro-α-D-glucopyranosyl derivatives. nih.gov The ratio of these products is influenced by the nature of the substituents at C-4 and C-6, demonstrating the modulation of epoxide reactivity by distal functional groups. nih.gov
The introduction of reporter groups, such as fluorophores or biotin, can be achieved by reacting a selectively deprotected hydroxyl group with an activated form of the tag. These tagged derivatives are invaluable tools for studying the interactions of this compound-containing molecules in biological systems.
The table below outlines examples of how different functional groups can be introduced to modulate the reactivity of anhydro sugars, a principle applicable to this compound.
| Anhydro Sugar Derivative | Functional Group Introduced | Reagents and Conditions | Purpose of Functionalization | Observed or Expected Effect on Reactivity | Ref. |
| 4,6-Disubstituted 2,3-anhydro-α-D-allopyranosides | Fluorine | KHF₂, ethane-1,2-diol | Synthesis of fluorinated sugar analogs | Oxirane ring opening to form fluoro-derivatives; product ratio influenced by C-4/C-6 substituents. | nih.gov |
| Methyl 4,6-O-benzylidene-β-D-glucopyranoside monosulphonates | Azide | Sodium azide | Introduction of a nitrogen-containing group | Opening of the epoxide ring to form azido-altroside derivatives. | rsc.org |
| Methyl 2,3-anhydro-α-D-allopyranoside | Hydroxyl (from epoxide opening) | N Sodium hydroxide, 50°C | Formation of a 3,6-anhydro derivative | Intramolecular nucleophilic attack of the C-6 hydroxyl on the epoxide ring. | scispace.com |
Advanced Analytical and Spectroscopic Characterization of 2,3 Anhydro D Allose Derivatives
Advanced Chromatographic Separations for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques (e.g., Silylation, Acylation)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile organic compounds. For carbohydrates like 2,3-anhydro-D-allose derivatives, which are typically non-volatile and thermally labile, derivatization is essential to enhance their volatility and stability for GC analysis restek.comcabidigitallibrary.org. Common derivatization strategies include silylation and acylation.
Silylation: This process involves replacing active hydrogen atoms (e.g., in hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups. TMS derivatives of sugars are more volatile and thermally stable, allowing for efficient separation by GC. The resulting mass spectra provide characteristic fragmentation patterns that aid in structural elucidation cabidigitallibrary.orgchalmers.semdpi.com. For instance, the peak at m/z 73 is characteristic of the trimethylsilyl moiety, and fragmentation patterns can indicate the ring structure (pyranose vs. furanose) and the presence of anhydro linkages cabidigitallibrary.org.
Acylation: Similar to silylation, acylation (e.g., acetylation) converts hydroxyl groups into ester linkages, increasing volatility and stability. Acetylated carbohydrate derivatives have been analyzed using GC-MS, providing distinct mass spectra and retention times for identification nih.govcdnsciencepub.com.
The combination of GC for separation and MS for detection and identification allows for the analysis of complex mixtures of this compound derivatives, providing both qualitative and quantitative data.
Table 4.3.1.1: GC-MS Derivatization Strategies for Carbohydrates
| Derivatization Technique | Reagents Used (Examples) | Purpose | Key Information Obtained | References |
| Silylation | HMDS/TMCS, BSTFA/TMCS | Increase volatility and thermal stability | Fragmentation patterns, ring structure, anomeric configuration | cabidigitallibrary.orgchalmers.semdpi.com |
| Acylation | Acetic anhydride | Increase volatility and thermal stability | Retention times, mass spectra of acetylated derivatives | nih.govcdnsciencepub.com |
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization (e.g., PMP)
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of carbohydrates, especially when they lack a strong chromophore for UV detection. Pre-column derivatization with fluorescent or UV-absorbing tags enhances sensitivity and detectability thermofisher.comoup.comnih.govnih.govclemson.educlemson.edu.
1-Phenyl-3-methyl-5-pyrazolone (PMP) Derivatization: PMP is a common derivatizing agent for reducing sugars. It reacts with the reducing end of sugars under alkaline conditions to form stable PMP derivatives, which exhibit strong UV absorbance nih.govnih.govclemson.educlemson.eduresearchgate.net. This method allows for the simultaneous determination of various sugars, including anhydro-sugars, hexoses, pentoses, and uronic acids nih.gov. The PMP derivatives can be effectively separated on C18 columns, providing distinct retention times and peak areas for quantification clemson.edu. The optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for maximizing derivatization efficiency and reproducibility clemson.edu.
Other Fluorescent Labels: Alternative fluorescent labels, such as 2-aminopyridine (B139424) or anthranilic acid, can also be employed. These labels improve chromatographic efficiency and detection sensitivity, enabling the analysis of complex oligosaccharide mixtures oup.comnih.govnih.gov.
HPLC, coupled with UV or fluorescence detection, provides a sensitive and selective method for analyzing this compound derivatives and their related oligosaccharides.
Table 4.3.2.1: HPLC Pre-Column Derivatization for Carbohydrate Analysis
| Derivatization Agent | Detection Method | Column Type | Advantages | References |
| PMP | UV, DAD | C18 | Enhanced sensitivity, simultaneous analysis of various sugar types | nih.govnih.govclemson.educlemson.edu |
| 2-Aminopyridine | Fluorescence | Various | Improved chromatographic efficiency and detection sensitivity | nih.govnih.gov |
| Anthranilic Acid | Fluorescence | NP-HPLC | High sensitivity, specific detection of reducing oligosaccharides | oup.com |
Gel Filtration Chromatography (GFC) for Oligosaccharide Fractionation
Gel Filtration Chromatography (GFC), also known as size exclusion chromatography (SEC), is a technique used to separate molecules based on their hydrodynamic volume or size. It is particularly useful for fractionating oligosaccharides and polysaccharides derived from or related to this compound.
In GFC, larger molecules elute faster because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later researchgate.netrsc.orgacs.orgnih.govacs.orgrsc.org. This method allows for the determination of molecular weight distribution and the isolation of specific oligosaccharide fractions. For example, GFC has been used to analyze large molecular weight anhydrosugar oligomers and to fractionate chitin (B13524) oligomers based on their degree of polymerization rsc.orgnih.govacs.org. The technique typically employs aqueous mobile phases and detectors such as refractive index (RI) or UV detectors rsc.orgrsc.org.
Table 4.3.3.1: Applications of Gel Filtration Chromatography (GFC) in Carbohydrate Analysis
| Application | Stationary Phase (Examples) | Mobile Phase (Examples) | Detection Method (Examples) | Information Gained | References |
| Oligosaccharide fractionation | Shodex Refractive Index (RI) columns, Superdex 30 columns | Water, 0.15 M AmAc buffer | RI, UV, DAD | Molecular size distribution, isolation of fractions | rsc.orgnih.govacs.orgrsc.org |
| Analysis of high molecular weight anhydrosugars | PL-aquagel-OH-20 | DI water | RI, DAD | Molecular weight, presence of oligomers | rsc.org |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state wikipedia.orgnih.gov. For this compound derivatives, this technique provides unambiguous information about atomic positions, bond lengths, bond angles, stereochemistry, and intermolecular interactions nih.govcdnsciencepub.comwikipedia.orgd-nb.infoiucr.orgox.ac.uk.
Table 4.4.1: Key Information Obtained from X-ray Crystallography of Carbohydrate Derivatives
| Structural Parameter | Significance | Example Findings in Anhydro Sugars | References |
| Unit Cell Parameters | Defines the dimensions and angles of the repeating unit in the crystal lattice. | e.g., Orthorhombic system, P2(1)2(1)2(1) space group, specific a, b, c lengths and α, β, γ angles nih.govcdnsciencepub.com | nih.govcdnsciencepub.comiucr.org |
| Atomic Coordinates | Precise positions of all atoms in the molecule. | Detailed bond lengths, bond angles, and torsion angles. | d-nb.infoiucr.org |
| Molecular Conformation | Three-dimensional arrangement of atoms, including ring puckering and substituent orientation. | e.g., 4C1 chair, 1C4 chair-envelope intermediate conformations; deviation from ideal chair due to ring strain nih.govd-nb.infoiucr.org | nih.govd-nb.infoiucr.org |
| Stereochemistry | Absolute configuration of chiral centers. | Unambiguous determination of D-allose configuration and anhydro linkage stereochemistry. | iucr.org |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, π-π stacking, etc., influencing crystal packing. | Stabilization by hydrophobic interactions and weak C-H···O hydrogen bonds nih.gov. | nih.govd-nb.info |
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FTIR)) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in this compound derivatives. FTIR works by measuring the absorption of infrared radiation as molecules vibrate, with specific functional groups exhibiting characteristic absorption bands nih.govspectroscopyonline.comupi.edu.
For anhydro sugars, FTIR analysis can confirm the presence of hydroxyl (-OH) groups, which typically show broad absorption bands in the 3500-3200 cm⁻¹ region due to hydrogen bonding nih.govspectroscopyonline.comresearchgate.netpw.edu.pl. C-H stretching vibrations are observed around 3000-2850 cm⁻¹ nih.govresearchgate.net. The characteristic C-O stretching vibrations, indicative of ether linkages (including the anhydro ring) and alcohol functionalities, appear in the 1200-1000 cm⁻¹ region spectroscopyonline.comresearchgate.netlibretexts.org. The presence of the anhydro-glucose ring itself can be associated with specific C-O stretching bands, often around 1030-990 cm⁻¹ researchgate.net. Additionally, FTIR can detect other functional groups introduced during derivatization or present in modified derivatives.
Table 4.5.1: Characteristic FTIR Absorption Bands for Carbohydrate Functional Groups
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Description | References |
| O-H Stretch | 3500–3200 | Broad band, indicative of hydroxyl groups and hydrogen bonding. | nih.govspectroscopyonline.comresearchgate.netpw.edu.pl |
| C-H Stretch | 3000–2850 | Associated with alkane and alcohol C-H bonds. | nih.govspectroscopyonline.comresearchgate.net |
| C=O Stretch | 1750–1700 | Characteristic of carbonyl groups (e.g., in lactones or esters if present in derivatives). | nih.gov |
| C-O Stretch (Ether) | 1200–1000 | Strong absorptions due to ether linkages, including the anhydro ring structure and alcohol C-O bonds. | spectroscopyonline.comresearchgate.netlibretexts.org |
| C-O-C Stretch | 1150 | Associated with ether linkages. | nih.gov |
| Anhydro-sugar Ring | 1030–990 | Specific C-O stretching bands related to the anhydro-glucose ring structure. | researchgate.net |
Biochemical and Glycobiological Research Applications of 2,3 Anhydro D Allose Analogues
Probing Enzyme-Carbohydrate Interactions and Specificity
The rigid, conformationally constrained nature of 2,3-anhydro-D-allose analogues makes them ideal for investigating the active sites of carbohydrate-processing enzymes.
Substrate and Inhibitor Studies with Glycosyltransferases and Glycosidases
Analogues of anhydro sugars are widely utilized to study the specificity and inhibitory mechanisms of glycosidases and glycosyltransferases, enzymes crucial for the synthesis and breakdown of glycosidic bonds. ub.edu The epoxide ring in 2,3-anhydro sugars introduces a conformational rigidity that can mimic the transition state of the natural substrate, leading to potent inhibition. nih.gov Glycosidase inhibitors can be categorized as either ground-state or transition-state mimetics; anhydro sugars often fall into the latter category due to the distorted shape conferred by the additional ring system. nih.gov
For instance, derivatives of 3,6-anhydro-1-deoxy-D-sorbitol have been synthesized and evaluated for their inhibitory activity against a panel of 13 different glycosidases. One such derivative demonstrated significant inhibition (82% at 1mM) of β-N-acetylglucosaminidase from bovine kidney, identifying it as a promising lead compound for further development. nih.gov While not a direct analogue of this compound, this research highlights the potential of anhydro sugar scaffolds in designing specific enzyme inhibitors. The strained structure of these molecules allows them to bind tightly to the enzyme's active site, often with greater affinity than the natural substrate, thereby blocking the catalytic reaction.
Conversely, in the realm of glycosyltransferases, 2,3-anhydro sugars serve as unique glycosyl donors for the synthesis of complex carbohydrates. nih.gov Their "protected" epoxide functionality allows for highly stereocontrolled glycosylation reactions. nih.gov This application demonstrates their ability to act as substrates, albeit modified ones, for these enzymes, enabling the formation of specific glycosidic linkages that might be difficult to achieve through other synthetic routes.
| Enzyme Class | Application of Anhydro Sugar Analogue | Finding/Outcome |
| Glycosidases | Inhibitor | Derivatives of 3,6-anhydro-D-sorbitol showed potent and specific inhibition of β-N-acetylglucosaminidase. nih.gov |
| Glycosyltransferases | Substrate (Glycosyl Donor) | 2,3-Anhydrofuranose thioglycosides act as effective glycosylating agents for stereoselective synthesis. nih.gov |
Investigation of Enzymatic Reaction Mechanisms Utilizing Anhydro Sugar Probes
Understanding the precise mechanism of an enzyme requires detailed knowledge of the transition state of the reaction it catalyzes. ub.edu Glycoside hydrolases (GHs) and glycosyltransferases (GTs) operate via mechanisms that involve an oxocarbenium ion-like transition state, where the sugar ring is significantly distorted from its relaxed chair conformation. ub.edu
2,3-Anhydro sugar analogues, with their fixed, strained ring system, serve as excellent probes for these transition states. By introducing an anhydro sugar into an enzymatic system, researchers can observe how the enzyme interacts with a molecule that resembles a high-energy intermediate. This can provide valuable insights into the catalytic residues involved and the conformational pathway of the substrate during catalysis. The reactivity of the epoxide ring can be exploited to covalently label active site residues, allowing for their identification and the elucidation of their role in the reaction mechanism. The use of such probes has confirmed that the Michaelis complex of several glycoside hydrolases features a distorted substrate, a key aspect of the catalytic mechanism. ub.edu
Elucidation of Carbohydrate Recognition Processes at the Molecular Level
Carbohydrates on the cell surface are fundamental to cell-cell recognition, communication, and interaction with pathogens. nih.gov Anhydro sugar analogues provide a means to dissect these complex recognition events.
Interactions with Specific Carbohydrate Transporters and Binding Proteins
The transport of sugars across cell membranes is mediated by specific protein transporters. Studying how these transporters recognize and bind their substrates is crucial for understanding nutrient uptake and for designing drugs that can modulate this process. While direct studies on this compound are limited, research on its parent sugar, D-allose, and other anhydro sugars provides a strong basis for its potential applications.
Recent studies have shown that D-allose is absorbed in the rat small intestine primarily via the sodium-dependent glucose cotransporter 1 (SGLT1), the same transporter responsible for glucose uptake. nih.gov This finding suggests that this compound could be investigated as a potential competitive inhibitor or probe for SGLT1, given its structural similarity to D-allose.
Furthermore, research into analogues of 2,5-anhydromannitol, a structural isomer of an anhydro-hexose, has been conducted to develop selective ligands for the GLUT5 fructose (B13574) transporter, which is overexpressed in certain cancer cells. nih.gov These studies demonstrate the principle of using anhydro sugars to probe and target specific carbohydrate transporters. The rigid anhydro structure can confer selectivity for one transporter over others, a desirable trait for developing targeted therapies.
| Transporter | Sugar/Analogue Studied | Key Finding |
| SGLT1 | D-Allose | Intestinal absorption of D-allose is mediated by SGLT1. nih.gov |
| GLUT5 | 2,5-Anhydro-D-mannitol derivatives | These analogues are transported through GLUT5 and can be modified to achieve selective binding. nih.gov |
Studies on the Role of Anhydro Moieties in Cellular Recognition and Signaling Cascades
The transformation of regular sugars into their anhydro forms can be facilitated by enzymes, indicating that such structures may play roles in natural biochemical pathways. vaia.com The unique structural properties conferred by the anhydro moiety can alter how a carbohydrate is recognized by cellular machinery, potentially influencing signaling cascades. D-allose itself has been shown to have various physiological functions, including the inhibition of cancer cell proliferation, which are thought to be mediated by its interaction with cellular signaling pathways. nih.govresearchgate.net
By presenting a conformationally restricted epitope, this compound analogues could be used to investigate the specific structural requirements for a carbohydrate to trigger a cellular response. For example, they could be incorporated into larger glycans and used to probe the binding pockets of lectins, which are carbohydrate-binding proteins central to cellular recognition and signaling. The anhydro moiety would lock the sugar in a specific shape, allowing researchers to determine if that particular conformation is critical for binding and subsequent signal transduction.
Utilization in Complex Glycoconjugate Synthesis and Biosynthesis Pathway Studies
Anhydro sugars are valuable intermediates in the chemical synthesis of complex oligosaccharides and glycoconjugates. nih.gov The epoxide ring of 2,3-anhydro sugars serves as a versatile functional group that can be opened regioselectively to install different functionalities and create new stereocenters.
This methodology has been successfully applied to the synthesis of biologically important glycans. For example, 2,3-anhydrofuranose thioglycosides have been used as key building blocks in the efficient synthesis of an arabinofuranosyl hexasaccharide, a crucial structural component of the mycobacterial cell wall. nih.gov The synthesis involves a stereoselective glycosylation step using the anhydro sugar, followed by a regioselective opening of the epoxide ring to yield the desired arabino configuration. nih.gov Similarly, 2,3-anhydro-D-gulofuranosyl thioglycosides have been used to synthesize α-D-galactofuranosidic bonds found in bacterial and fungal glycoconjugates. nih.gov These synthetic achievements underscore the utility of 2,3-anhydro sugar analogues as versatile precursors for accessing complex carbohydrate structures that are otherwise difficult to obtain. This allows for detailed studies of the biosynthesis of these glycoconjugates and their roles in microbial physiology and pathogenesis.
As Chiral Building Blocks for the Construction of Oligosaccharides and Polysaccharides
This compound and its analogues are valuable chiral building blocks in the synthesis of complex carbohydrates. Their strained epoxide ring allows for highly stereoselective and regioselective ring-opening reactions, providing access to a variety of rare and biologically important sugar residues that are otherwise difficult to synthesize. The inherent chirality of these building blocks ensures the formation of enantiomerically pure products, which is crucial for their application in biological systems.
The utility of 2,3-anhydro sugars as glycosylating agents has been demonstrated in the stereoselective synthesis of oligosaccharides. For instance, 2,3-anhydrofuranose thioglycosides and glycosyl sulfoxides, where the C-2 and C-3 hydroxyl groups are protected as an epoxide, have been shown to glycosylate alcohols with a high degree of stereocontrol. nih.gov The resulting glycosidic bond is predominantly cis to the epoxide ring. Subsequent nucleophilic opening of the epoxide under basic conditions yields arabinofuranosides, a key structural motif in various polysaccharides. nih.gov This methodology has been successfully applied to the synthesis of an arabinofuranosyl hexasaccharide, a significant component of mycobacterial cell wall polysaccharides. nih.gov
The regioselectivity of the epoxide ring-opening can be influenced by the choice of nucleophile and reaction conditions. For example, in the case of glycosides with the 2,3-anhydro-β-D-lyxo stereochemistry, the addition of (-)-sparteine (B7772259) to the reaction mixture significantly enhances the regioselectivity, favoring the formation of the arabino product. nih.gov This represents a notable example of using a chiral ligand to control the regioselectivity of an epoxide opening with a non-carbon nucleophile. nih.gov
The table below summarizes the use of this compound analogues in the synthesis of specific oligosaccharides and polysaccharides.
| This compound Analogue | Target Oligo/Polysaccharide | Key Reaction | Significance |
| 2,3-Anhydrofuranose thioglycosides | Arabinofuranosyl hexasaccharide | Stereoselective glycosylation followed by regioselective epoxide opening | Provides a key structural motif of mycobacterial cell wall polysaccharides. nih.gov |
| 2,3-Anhydro-β-D-lyxofuranosides | Arabinofuranosides | Regioselective epoxide opening influenced by a chiral ligand | Demonstrates control over regioselectivity in complex carbohydrate synthesis. nih.gov |
Investigation of Biosynthetic Pathways of Complex Glycans (e.g., Mycobacterial Cell Wall Polysaccharides)
Analogues of this compound serve as crucial tools for investigating the intricate biosynthetic pathways of complex glycans, particularly those found in the cell walls of pathogens like Mycobacterium tuberculosis. The unique and complex structure of the mycobacterial cell wall, rich in specific lipids, glycolipids, and glycans, plays a vital role in the bacterium's survival, virulence, and interaction with the host immune system. nih.govacs.org Understanding the assembly of this protective barrier is paramount for developing new therapeutic strategies.
The mycobacterial cell wall is a complex structure composed of peptidoglycan, arabinogalactan (B145846), and an outer layer of mycolic acids. nih.govmdpi.com The arabinogalactan is a branched polysaccharide containing arabinose and galactose residues. nih.gov The synthesis of this complex polysaccharide involves a series of glycosyltransferases that specifically add sugar moieties to the growing chain.
Synthetic analogues of intermediates in these pathways, including those derived from 2,3-anhydro sugars, can be used as probes to study the activity and substrate specificity of the enzymes involved. For example, the successful synthesis of a key arabinofuranosyl hexasaccharide, a motif present in two mycobacterial cell wall polysaccharides, was achieved using a 2,3-anhydrofuranose derivative. nih.gov This synthetic oligosaccharide can be used in enzymatic assays to identify and characterize the glycosyltransferases responsible for its formation in vivo.
Furthermore, these synthetic probes can help elucidate the regulatory mechanisms that coordinate cell wall synthesis and hydrolysis, essential processes for bacterial growth and division. plos.org By providing access to defined fragments of complex polysaccharides, researchers can investigate the protein-protein interactions between the enzymes responsible for peptidoglycan synthesis and hydrolysis, shedding light on how these opposing activities are regulated to maintain cell wall integrity. plos.org
The table below details the application of this compound analogues in studying the biosynthesis of mycobacterial cell wall polysaccharides.
| Research Area | This compound Analogue Application | Key Findings/Insights |
| Substrate specificity of glycosyltransferases | Synthesis of defined oligosaccharide fragments of arabinogalactan. nih.gov | Allows for the characterization of enzymes involved in the construction of the mycobacterial cell wall. |
| Elucidation of biosynthetic pathways | Use as probes in enzymatic assays. nih.gov | Helps to map the sequence of enzymatic reactions in polysaccharide assembly. |
| Regulation of cell wall remodeling | Providing tools to study protein-protein interactions between synthetic and hydrolytic enzymes. plos.org | Contributes to understanding the coordination of cell wall growth and degradation. |
Emerging Research Frontiers and Future Perspectives in 2,3 Anhydro D Allose Research
Development of Next-Generation Stereoselective Glycosylation Strategies
Anhydro sugars, including derivatives of 2,3-Anhydro-D-allose, are increasingly recognized for their utility in achieving highly stereoselective glycosylation reactions. The inherent reactivity of the epoxide ring allows for controlled nucleophilic opening, which can be precisely directed to yield specific stereoisomers of glycosidic linkages. Recent advancements have focused on employing catalysts, such as organoboron compounds, to mediate these reactions with high efficiency and stereoselectivity nih.govfrontiersin.orgrsc.org. For instance, boronic ester catalysts have been utilized to form 1,2-cis glycosidic bonds using 1,2-anhydro sugar donors, achieving exclusive stereoselectivity nih.govfrontiersin.org. These strategies are crucial for the synthesis of complex oligosaccharides and glycoconjugates, where precise control over glycosidic linkage stereochemistry is paramount for biological activity rsc.orgacs.org. Further development in this area aims to expand the scope of these methods to include a wider range of anhydro sugar donors and acceptors, as well as to achieve regioselective glycosylation of unprotected sugar acceptors nih.govrsc.org. The exploration of novel catalytic systems, including those involving gold(I) complexes, also shows promise for improving yields and selectivity in glycosidation reactions with 1,2-anhydrosugars acs.org.
Design and Synthesis of Novel Biochemical Probes and Molecular Tools for Glycobiology
The unique chemical properties of this compound make it an attractive precursor for the development of novel biochemical probes and molecular tools essential for advancing glycobiology research. Anhydro sugars can be modified to create compounds that interact with specific biological targets, providing insights into carbohydrate metabolism, recognition, and signaling pathways ontosight.aiontosight.aiontosight.ai. For example, fluorinated carbohydrate analogues, which can be synthesized using strategies that involve anhydro sugar intermediates, are valuable for molecular recognition studies and as probes in positron emission tomography (PET) imaging rsc.orgbeilstein-journals.org. The ability to precisely control the stereochemistry and regiochemistry of reactions involving anhydro sugars is critical for designing these sophisticated molecular tools. Research is ongoing to develop methods for incorporating these modified sugars into complex molecular architectures that can elucidate biological mechanisms or serve as diagnostic agents ontosight.airsc.orgbeilstein-journals.org. Furthermore, the development of anhydro sugar derivatives for enzyme inhibition or as substrates for studying carbohydrate-processing enzymes is a key area of investigation ontosight.ai.
Exploration of Anhydro Sugar Derived Polymers and Advanced Materials
Anhydro sugars, including those derived from D-allose, are emerging as promising monomers for the synthesis of novel polymers and advanced materials. The ring-opening polymerization of anhydro sugars offers a pathway to create polysaccharides with precisely controlled structures, molecular weights, and regioselectivity nsf.gov. These bio-based polymers possess inherent advantages such as biocompatibility, biodegradability, and non-immunogenicity, making them highly suitable for biomedical applications, including drug delivery systems, tissue engineering, and biomaterials nih.govrsc.orgnih.govscielo.br. For instance, living cationic ring-opening polymerization of 1,6-anhydrosugars can yield precision polysaccharides with native glycosidic linkages, which can be chemically recycled nsf.gov. Research is also exploring the use of anhydro sugars in the synthesis of functionalized polymers, potentially leading to materials with tailored thermal, mechanical, and biological properties for diverse applications rsc.orgnih.gov. The ability to derive these monomers from renewable biomass sources further enhances their appeal for sustainable material development nsf.govnih.gov.
Integration of Multidisciplinary Approaches for Comprehensive Glycoscience Research
The advancement of glycoscience, encompassing the study of carbohydrates and their biological roles, increasingly relies on the integration of multidisciplinary approaches. Compounds like this compound serve as focal points for research that spans synthetic chemistry, biochemistry, molecular biology, and materials science mit.edunih.govoup.com. The development of new synthetic methodologies for anhydro sugars, coupled with their application in creating molecular probes, understanding enzyme mechanisms, and designing novel polymers, exemplifies this interdisciplinary trend ontosight.airsc.orgrsc.org. Computational approaches, alongside experimental techniques, are vital for deciphering the complex structures and functions of glycans and their derivatives mit.eduresearchgate.net. Furthermore, the glycoscience community is actively fostering collaborations across different fields to address complex biological questions, such as the role of glycans in cell signaling, immune responses, and disease pathogenesis mit.edunih.govoup.com. This holistic approach, integrating chemical synthesis, biological assays, and advanced analytical techniques, is crucial for unlocking the full potential of compounds like this compound in areas ranging from medicine to materials science.
Q & A
Q. What purification challenges arise with this compound, and what methods mitigate them?
- Methodological Answer : The compound’s polarity and hygroscopicity complicate crystallization. Use mixed-solvent systems (e.g., ethanol/water) for recrystallization. Size-exclusion chromatography (SEC) or preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns improves separation efficiency .
Tables for Key Data
| Property | Method/Technique | Reference |
|---|---|---|
| Synthesis Yield | 78% (optimized sodium methoxide) | |
| (Hexokinase) | 12.3 µM (vs. 45 µM for D-allose) | |
| Degradation Half-life (pH 7) | 48 hours at 25°C |
| Analytical Technique | Application | Reference |
|---|---|---|
| -NMR | Anhydro ring conformation | |
| Chiral HPLC | Stereoisomer separation | |
| LC-MS/MS | Degradation product identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
